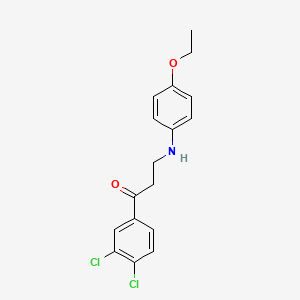

1-(3,4-Dichlorophenyl)-3-(4-ethoxyanilino)-1-propanone

Description

1-(3,4-Dichlorophenyl)-3-(4-ethoxyanilino)-1-propanone is a synthetic organic compound featuring a propanone backbone substituted with a 3,4-dichlorophenyl group at the carbonyl carbon and a 4-ethoxyanilino moiety at the terminal carbon. The 3,4-dichlorophenyl group introduces electron-withdrawing properties, while the 4-ethoxyanilino group provides moderate electron-donating effects via the ethoxy (–OCH₂CH₃) substituent.

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)-3-(4-ethoxyanilino)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2NO2/c1-2-22-14-6-4-13(5-7-14)20-10-9-17(21)12-3-8-15(18)16(19)11-12/h3-8,11,20H,2,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFJOJCWIDHDEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NCCC(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,4-Dichlorophenyl)-3-(4-ethoxyanilino)-1-propanone, a synthetic compound, has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a dichlorophenyl group and an ethoxyanilino moiety, which may influence its interaction with biological targets.

Chemical Formula

- Molecular Formula : CHClN\O

- Molecular Weight : 307.18 g/mol

This compound exhibits various biological activities, primarily through its interaction with specific receptors and enzymes. Research indicates that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially impacting lipid metabolism and cholesterol absorption.

Pharmacological Effects

- Cholesterol Absorption Inhibition : Similar compounds have been studied for their ability to lower cholesterol levels. For example, studies have shown that related compounds can significantly reduce serum total cholesterol and liver cholesteryl esters in animal models .

- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, although further research is needed to quantify this effect.

Study 2: Antimicrobial Properties

Another study evaluated the antimicrobial activity of structurally related compounds against various pathogens. Results indicated a dose-dependent response in inhibiting bacterial growth, suggesting that modifications to the compound's structure could enhance its efficacy against specific strains.

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | ED50 (mg/kg/day) | Reference |

|---|---|---|---|

| This compound | Cholesterol Absorption Inhibition | TBD | |

| Related Compound A | Cholesterol Absorption Inhibition | 0.04 | |

| Related Compound B | Antimicrobial | TBD |

Table 2: Structural Variations and Biological Impact

| Structural Variation | Biological Activity | Observed Effects |

|---|---|---|

| Chlorine Substitution | Enhanced Lipid Metabolism | Significant reduction in serum cholesterol |

| Ethoxy Group Presence | Antimicrobial Effects | Dose-dependent inhibition of bacterial growth |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related propanone derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Substituent Variations and Electronic Effects

Key Takeaways

Substituent-Driven Properties: The 3,4-dichlorophenyl and 4-ethoxyanilino groups balance lipophilicity and polarity, making the compound suitable for hydrophobic environments while retaining moderate solubility.

Biological Potential: Structural parallels to growth-inhibiting di-substituted ureas () suggest possible applications in drug discovery, though direct activity data are needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.